molecular formula C11H13N3S B14284963 2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole CAS No. 138485-20-8

2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole

Cat. No.: B14284963
CAS No.: 138485-20-8
M. Wt: 219.31 g/mol
InChI Key: PENQGLCVGJZDDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole typically involves the reaction of thiosemicarbazones with 4-thiazolidinones . The reaction conditions often include the use of solvents like toluene and DMF (dimethylformamide) in a specific ratio, such as 25:1 . The reaction may also involve the use of catalysts and specific temperature conditions to facilitate the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole is unique due to its specific hydrazinylidene and phenyl substitutions on the thiazole ring. These substitutions confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

138485-20-8

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

(3,5-dimethyl-4-phenyl-1,3-thiazol-2-ylidene)hydrazine

InChI

InChI=1S/C11H13N3S/c1-8-10(9-6-4-3-5-7-9)14(2)11(13-12)15-8/h3-7H,12H2,1-2H3

InChI Key

PENQGLCVGJZDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=NN)S1)C)C2=CC=CC=C2

Origin of Product

United States

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